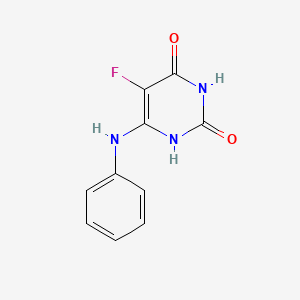

6-Anilino-5-fluoropyrimidine-2,4(1H,3H)-dione

Description

6-Anilino-5-fluoropyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a fluorine atom at position 5 and an anilino group at position 4. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in antimicrobial, antiviral, and anticancer applications . The fluorine substituent enhances electronic properties and metabolic stability, while the anilino group may facilitate π-π interactions in biological targets.

Properties

CAS No. |

105950-49-0 |

|---|---|

Molecular Formula |

C10H8FN3O2 |

Molecular Weight |

221.19 g/mol |

IUPAC Name |

6-anilino-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H8FN3O2/c11-7-8(13-10(16)14-9(7)15)12-6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15,16) |

InChI Key |

VQTFTCIDQPCDHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)NC(=O)N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method involves the reaction of 5-fluorouracil with aniline under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Aniline in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.

Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

SAR Insights :

Comparison :

- Solvent Choice: Aqueous ethanol () aligns with green chemistry principles, whereas DMF () raises toxicity concerns.

- Catalyst Use : Catalyst-free methods () reduce costs and purification steps compared to metal-catalyzed approaches.

Biological Activity

6-Anilino-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H8FN3O2

- Molecular Weight : 221.191 g/mol

- CAS Number : 51-21-8

The compound exhibits its biological effects primarily through inhibition of specific kinases involved in cell signaling pathways. For instance, it has been shown to act as a potent inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells.

Key Mechanisms:

- Kinase Inhibition : It selectively inhibits the phosphorylation activity of EGFR, leading to reduced cell proliferation in cancer models.

- Antimicrobial Activity : The compound also displays significant antimicrobial properties against various bacterial strains, potentially through interference with bacterial DNA synthesis.

Anticancer Activity

Research indicates that this compound demonstrates notable anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including those derived from lung and breast cancers.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (Skin Cancer) | 7.8 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | 5.3 | Moderate growth inhibition |

| HCC827 (Lung Cancer) | 6.1 | Strong growth inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits bactericidal activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced non-small cell lung cancer (NSCLC). The study reported a response rate of 30%, with manageable side effects such as fatigue and mild gastrointestinal disturbances.

- Antimicrobial Efficacy Study : In a laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.